5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. The presence of bromine, hydroxyl, and methoxy groups in its structure contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with pyridine-3-carbohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-bromo-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide include:
N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide: This compound has a similar structure but with variations in the position of the methoxy group.
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide: This compound lacks the methoxy group, which can affect its chemical properties and reactivity.
Properties
Molecular Formula |
C14H12BrN3O3 |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-12-4-2-3-9(13(12)19)7-17-18-14(20)10-5-11(15)8-16-6-10/h2-8,19H,1H3,(H,18,20)/b17-7+ |
InChI Key |
WKLVWNBMRJKVQF-REZTVBANSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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